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Compound of Interest

Compound Name: Elisidepsin

Cat. No.: B10832538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Elisidepsin (also known as Irvalec® or PM02734), a synthetic cyclic peptide derived from the

marine mollusk Elysia rufescens, has demonstrated potent anti-tumor activity in a variety of

cancer cell types.[1] Understanding the molecular determinants of sensitivity and resistance to

this agent is crucial for its clinical development and patient stratification. This guide provides a

comparative analysis of Elisidepsin's IC50 values across a panel of human cancer cell lines,

correlating them with specific gene expression profiles and mutational statuses to elucidate

predictive biomarkers of response.

Performance Data: Correlating IC50 Values with Gene
Expression
The half-maximal inhibitory concentration (IC50) of Elisidepsin has been evaluated in a

diverse panel of 23 human cancer cell lines, revealing a broad spectrum of cytotoxic activity.[2]

Cell lines were categorized as highly sensitive (IC50 < 2 µM) or having low sensitivity (IC50 > 2

µM), based on clinically achievable plasma concentrations.[3][4] A clear correlation has

emerged between the IC50 values and the expression of key genes, particularly those involved

in cell adhesion and signaling pathways.

Specifically, high mRNA expression of ErbB3, Mucin 1 (Muc1), and E-cadherin strongly

correlates with increased sensitivity to Elisidepsin.[3] Conversely, cell lines with an epithelial-

to-mesenchymal transition (EMT) phenotype, characterized by low E-cadherin and high
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vimentin expression, tend to be more resistant.[3][5] Furthermore, activating mutations in the

KRAS gene are significantly associated with resistance to Elisidepsin, suggesting a role for

the EGFR/MAPK signaling pathway in mediating drug response.[3][5]

Below is a summary of Elisidepsin IC50 values in a selection of cancer cell lines, alongside

their corresponding gene expression and mutational status where available.

Cell Line Cancer Type
Elisidepsin
IC50 (µM)

Key Gene
Expression/Mu
tation Status

Sensitivity
Level

PC3 Prostate ~0.4
High E-cadherin,

Low Vimentin
High

22RV1 Prostate ~0.5
High E-cadherin,

Low Vimentin
High

A549 Lung ~1.0 High ErbB3 High

HCT116 Colon ~8.8 Mutated KRAS Low

PANC-1 Pancreas High Mutated KRAS Low

MIA-PaCa Pancreas High Mutated KRAS Low

DU145 Prostate ~1.0
High E-cadherin,

Low Vimentin
High

DU-PM

(Resistant)
Prostate >10

Low E-cadherin,

High Vimentin,

Decreased

ErbB3

Low (Acquired

Resistance)

Experimental Protocols
The following methodologies were employed to determine Elisidepsin IC50 values and

correlate them with gene expression profiles.

Cell Viability and IC50 Determination (MTT Assay)
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Cell Culture: Human cancer cell lines were cultured in their respective recommended media

supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained

at 37°C in a humidified atmosphere of 5% CO2.

Drug Treatment: Cells were seeded into 96-well plates and allowed to attach overnight.

Subsequently, they were treated with increasing concentrations of Elisidepsin for 72 hours.

MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C. The

resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The

IC50 value, the drug concentration that inhibits cell growth by 50%, was calculated from the

dose-response curves.

Gene Expression Analysis (Quantitative Real-Time PCR -
qRT-PCR)

RNA Extraction: Total RNA was extracted from the panel of cancer cell lines using an

appropriate RNA isolation kit according to the manufacturer's instructions.

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total

RNA using a reverse transcription kit.

qRT-PCR: The expression levels of target genes (e.g., ErbB3, E-cadherin, vimentin, Muc1)

were quantified by qRT-PCR using specific primers and a fluorescent dye-based detection

system. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).

Correlation Analysis: The relative mRNA expression levels were then correlated with the

corresponding Elisidepsin IC50 values for each cell line to identify potential predictive

biomarkers.

Visualizing the Workflow and Signaling Pathways
To better understand the experimental process and the molecular interactions at play, the

following diagrams illustrate the workflow for correlating IC50 values with gene expression and

the key signaling pathway implicated in Elisidepsin sensitivity.
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Caption: Experimental workflow for identifying predictive biomarkers.
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Elisidepsin Action & Signaling
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Caption: Elisidepsin's mechanism and resistance pathways.

In conclusion, the sensitivity of cancer cells to Elisidepsin is intricately linked to their gene

expression profiles, particularly the expression of ErbB3 and markers of an epithelial

phenotype. The primary mechanism of action appears to be the induction of necrotic cell death

through direct interaction with the plasma membrane.[2][6] The data strongly suggest that high

ErbB3 and E-cadherin expression could serve as valuable biomarkers for predicting a

favorable response to Elisidepsin, while KRAS mutations may indicate a higher likelihood of

resistance. These findings provide a solid rationale for the further clinical investigation of

Elisidepsin in patient populations selected based on these molecular markers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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